molecular formula C19H23BrFN3O2S B2605601 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 906150-46-7

4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2605601
CAS No.: 906150-46-7
M. Wt: 456.37
InChI Key: MQSXAXIEVXXIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a fluorophenyl group, a methylpiperazine moiety, and a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the preparation of an intermediate compound, such as 4-bromo-N-(2-bromoethyl)benzenesulfonamide. This can be achieved through the bromination of N-(2-ethyl)benzenesulfonamide using bromine in the presence of a catalyst.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorophenyl and 4-methylpiperazine. This step requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Ammonia, thiols, and other nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-bromo-N-(2-(4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

The presence of the fluorophenyl group and the methylpiperazine moiety in 4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrFN3O2S/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-27(25,26)18-8-4-16(20)5-9-18/h2-9,19,22H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSXAXIEVXXIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.